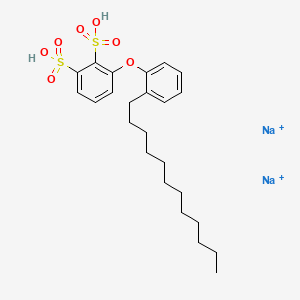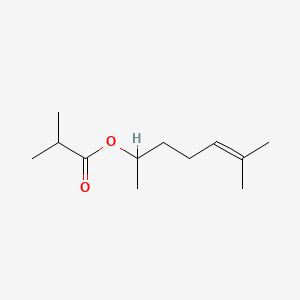![molecular formula C8H16O4 B15178158 [(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
[(2S)-2,3-dihydroxypropyl] pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-2,3-dihydroxypropyl] pentanoate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl group. Esters like this compound are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-dihydroxypropyl] pentanoate typically involves the esterification of pentanoic acid with (2S)-2,3-dihydroxypropanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction conditions usually involve heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as immobilized lipases, is also common in industrial processes to enhance the efficiency and selectivity of the esterification reaction .
化学反応の分析
Types of Reactions
[(2S)-2,3-dihydroxypropyl] pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentanoic acid and (2S)-2,3-dihydroxypropanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Pentanoic acid and (2S)-2,3-dihydroxypropanol.
Transesterification: Different esters and alcohols.
Reduction: (2S)-2,3-dihydroxypropyl alcohol
科学的研究の応用
[(2S)-2,3-dihydroxypropyl] pentanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in metabolic pathways involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
作用機序
The mechanism by which [(2S)-2,3-dihydroxypropyl] pentanoate exerts its effects involves its interaction with enzymes and other molecular targets. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This interaction can modulate various biochemical pathways, depending on the specific context and target .
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Isopropyl butanoate: Similar ester with a different alcohol component
Uniqueness
[(2S)-2,3-dihydroxypropyl] pentanoate is unique due to its specific (2S)-2,3-dihydroxypropanol component, which imparts distinct chemical and physical properties.
特性
分子式 |
C8H16O4 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
[(2S)-2,3-dihydroxypropyl] pentanoate |
InChI |
InChI=1S/C8H16O4/c1-2-3-4-8(11)12-6-7(10)5-9/h7,9-10H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
WGCRBZNYMUSMEV-ZETCQYMHSA-N |
異性体SMILES |
CCCCC(=O)OC[C@H](CO)O |
正規SMILES |
CCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

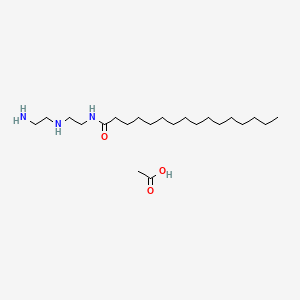
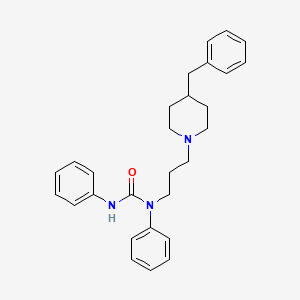
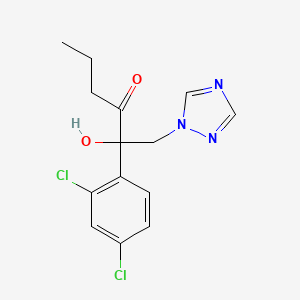

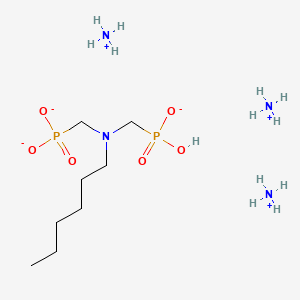
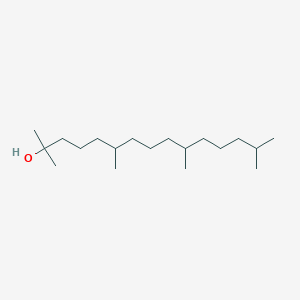
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
